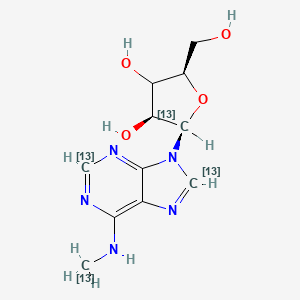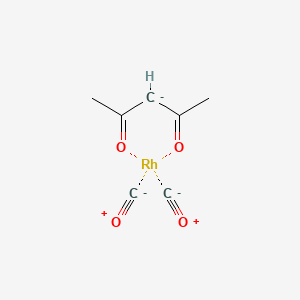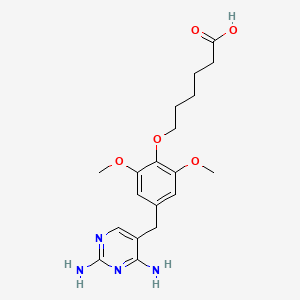
Trimethoprim pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoprim pentanoic acid is a synthetic compound that combines the antibacterial properties of trimethoprim with the structural characteristics of pentanoic acid. Trimethoprim is a well-known antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim pentanoic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with aniline to form the trimethoprim core . This intermediate is then reacted with pentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoprim pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro groups in trimethoprim to amines.
Substitution: The aromatic ring in trimethoprim can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Trimethoprim pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on antibacterial activity.
Biology: The compound is investigated for its potential to inhibit bacterial growth and its interactions with bacterial enzymes.
Medicine: Research focuses on its potential use as an antibiotic, especially in combination with other drugs to enhance efficacy.
Industry: It is explored for its potential use in the development of new antibacterial agents and formulations
Wirkmechanismus
The mechanism of action of trimethoprim pentanoic acid involves the inhibition of bacterial dihydrofolate reductase, similar to trimethoprim . This inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, leading to a depletion of folate coenzymes necessary for the synthesis of nucleic acids and proteins. The compound’s pentanoic acid moiety may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Trimethoprim: A well-known antifolate antibiotic with a similar mechanism of action.
Pyrimethamine: Another antifolate drug used to treat parasitic infections.
Methotrexate: An antifolate used in cancer therapy and autoimmune diseases.
Uniqueness: Trimethoprim pentanoic acid is unique due to its combination of trimethoprim’s antibacterial properties with the structural characteristics of pentanoic acid. This combination may offer enhanced antibacterial activity and improved pharmacokinetic properties compared to trimethoprim alone.
Eigenschaften
Molekularformel |
C19H26N4O5 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]hexanoic acid |
InChI |
InChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23) |
InChI-Schlüssel |
WWTCDGULAKAMHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



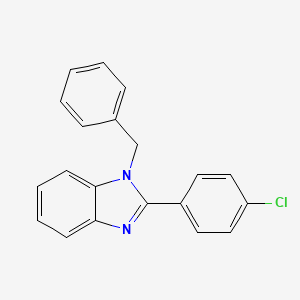
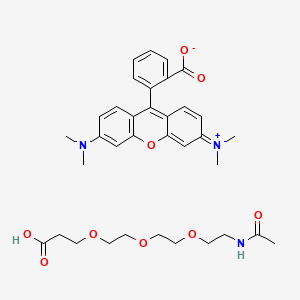
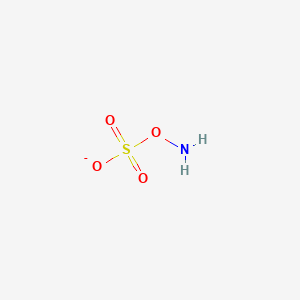
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
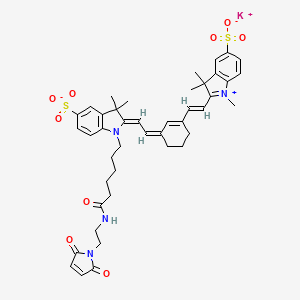



![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
